molecular formula C27H25ClN2O6S B11629959 methyl 2-{2-(4-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{2-(4-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11629959
M. Wt: 541.0 g/mol
InChI Key: VXOHPIZGVQLSCC-LSDHQDQOSA-N
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Description

Methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(2-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(2-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves several steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an appropriate aldehyde and an amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thioamide and a haloketone.

    Final Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and alkanes.

    Substitution: Products include substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the development of new drugs.

Industry

In industry, this compound could be used in the production of advanced materials. Its unique properties could be harnessed in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(2-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, which could be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)acetate
  • 2-methyl-4-chlorophenoxyacetic acid
  • Methyl 4-(bromomethyl)benzoate

Uniqueness

What sets methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(2-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate apart is its complex structure, which combines multiple functional groups in a single molecule

Properties

Molecular Formula

C27H25ClN2O6S

Molecular Weight

541.0 g/mol

IUPAC Name

methyl 2-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H25ClN2O6S/c1-5-12-36-18-10-11-19(14(2)13-18)22(31)20-21(16-6-8-17(28)9-7-16)30(25(33)23(20)32)27-29-15(3)24(37-27)26(34)35-4/h6-11,13,21,31H,5,12H2,1-4H3/b22-20+

InChI Key

VXOHPIZGVQLSCC-LSDHQDQOSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)Cl)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)Cl)O)C

Origin of Product

United States

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